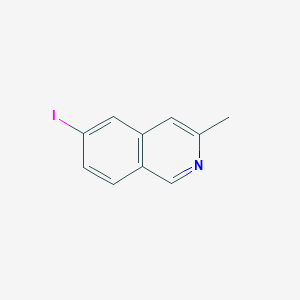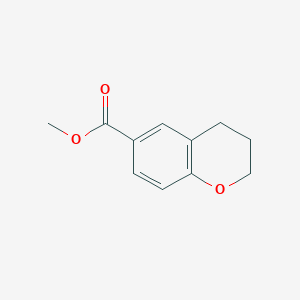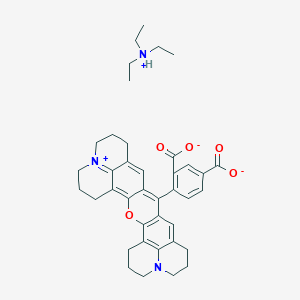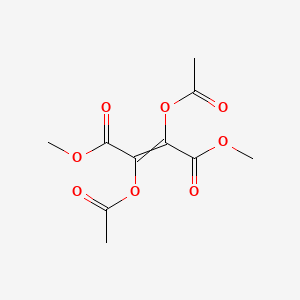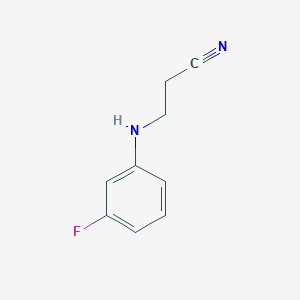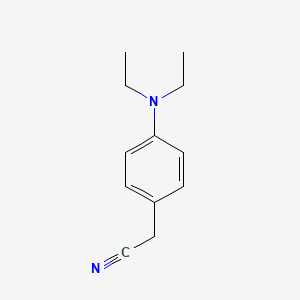
2-(4-(Diethylamino)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Diethylamino)phenyl)acetonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with a diethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)phenyl)acetonitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable nitrile source. One common method is the condensation of 4-(diethylamino)benzaldehyde with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.
化学反应分析
Types of Reactions
2-(4-(Diethylamino)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
2-(4-(Diethylamino)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-(Diethylamino)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The diethylamino group can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
2-(Diethylamino)acetonitrile: A simpler analog without the phenyl ring.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of 2-(4-(Diethylamino)phenyl)acetonitrile.
N,N-Diethylaminoacetonitrile: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the diethylamino group and the phenyl ring, which confer distinct chemical and physical properties
属性
CAS 编号 |
806605-05-0 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC 名称 |
2-[4-(diethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
OAYBEAAUKPTTPX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



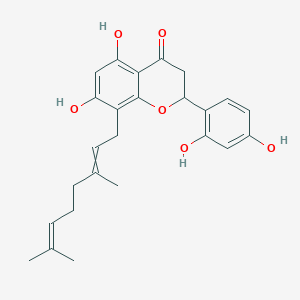

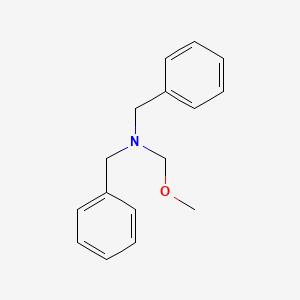
![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
